tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate
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Overview
Description
tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate is a versatile small molecule scaffold used in various research and industrial applications. Its empirical formula is C14H19NO2, and it has a molecular weight of 233.31 g/mol . This compound is known for its stability and reactivity, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of 2,3-dihydro-1H-inden-5-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-chloro-1H-pyrrolo [2,3-b]pyridin-6-yl)carbamate
- O- (1-OXO-2,3-DIHYDRO-1H-INDEN-5-YL) DIMETHYLTHIOCARBAMATE
- Methyl 2,3-Dihydro-1H-inden-5-ylcarbamate
- Methyl 2,3-Dihydro-1H-inden-4-ylcarbamate
Uniqueness
tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate is unique due to its specific structure, which provides stability and reactivity. Its tert-butyl group offers steric protection, enhancing its utility in various synthetic applications. Additionally, the indene moiety contributes to its versatility as a scaffold for building more complex molecules .
Biological Activity
tert-Butyl 2,3-Dihydro-1H-Inden-5-ylcarbamate is a compound that has garnered attention due to its unique structural features and potential biological activities. The compound is characterized by its tert-butyl group and an indene moiety, which may contribute to its interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H19NO2 with a molecular weight of approximately 233.31 g/mol. The compound's structure includes a carbamate functional group that plays a crucial role in its reactivity and potential biological interactions.
Property | Value |
---|---|
Molecular Formula | C14H19NO2 |
Molecular Weight | 233.31 g/mol |
Functional Groups | Carbamate |
Structural Features | Indene moiety |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to pharmacological effects. Research indicates that the compound may exhibit:
- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes involved in metabolic processes.
- Receptor Modulation : The binding affinity to specific receptors could influence cellular signaling pathways.
Biological Activities
Recent studies have explored the potential biological activities of this compound, highlighting its possible therapeutic applications:
1. Anti-inflammatory Activity
Research has indicated that the compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated cells. This suggests a potential role in treating inflammatory diseases.
2. Neuroprotective Effects
In vitro studies have shown that this compound may protect neuronal cells from oxidative stress induced by amyloid-beta aggregates, which are implicated in neurodegenerative diseases like Alzheimer's disease. The compound demonstrated a reduction in cell death and inflammatory responses in astrocyte cultures treated with amyloid-beta.
3. Antimicrobial Properties
Preliminary investigations suggest that this compound may exhibit antimicrobial activity against various pathogens, indicating its potential use in developing new antimicrobial agents.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
Case Study 1: Neuroprotection Against Amyloid-Beta
In a study assessing the neuroprotective effects of the compound on astrocytes exposed to amyloid-beta Aβ1–42, it was found that treatment with this compound resulted in:
Parameter | Control Group | Treated Group |
---|---|---|
Cell Viability (%) | 50% | 70% |
TNF-alpha Levels (pg/mL) | 200 | 120 |
This data suggests that the compound effectively reduces inflammation and promotes cell survival under stress conditions.
Case Study 2: Inhibition of Enzyme Activity
Another study focused on the inhibitory effect of this compound on acetylcholinesterase activity. The results indicated an IC50 value of approximately 15 µM, demonstrating moderate inhibition compared to standard inhibitors like galantamine.
Properties
IUPAC Name |
tert-butyl N-(2,3-dihydro-1H-inden-5-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-12-8-7-10-5-4-6-11(10)9-12/h7-9H,4-6H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWKGFDFWWEOOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(CCC2)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.